molecular formula C13H10N4S B1615029 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile CAS No. 102434-73-1

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B1615029
CAS No.: 102434-73-1
M. Wt: 254.31 g/mol
InChI Key: JAMKVNSBEKQPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL-313377 is a coordination compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. These compounds are known for their diverse structures, colors, and reactivity, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-313377 typically involves the reaction of a metal salt with appropriate ligands under controlled conditions. For instance, a common method involves dissolving a metal chloride in an aqueous solution, followed by the addition of ligands such as ammonia or ethylenediamine. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound. The resulting product is often purified through crystallization or filtration techniques .

Industrial Production Methods

On an industrial scale, the production of CL-313377 may involve more sophisticated techniques to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and advanced purification methods such as chromatography. The choice of ligands and reaction conditions can be optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

CL-313377 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving CL-313377 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various ligands like chloride ions and ammonia. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from reactions involving CL-313377 depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination compounds with different ligands .

Scientific Research Applications

CL-313377 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which CL-313377 exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The central metal ion can coordinate with various biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and biochemical processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CL-313377 stands out due to its specific ligand arrangement and the unique properties of its central metal ion

Properties

IUPAC Name

2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-5,11H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMKVNSBEKQPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351060
Record name 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102434-73-1
Record name 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.